molecular formula C11H16O2 B12300638 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane

3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane

Cat. No.: B12300638
M. Wt: 180.24 g/mol
InChI Key: GITNGLJKOYUNLX-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane is a high-purity, synthetically derived chemical building block designed for advanced organic chemistry and medicinal chemistry research. This compound features a complex, rigid tricyclic scaffold that is of significant interest in the construction of novel molecular architectures. The tricyclo[3.2.1.0]octane core is a valuable structural motif found in various biologically active natural products and pharmaceutically relevant compounds . The ethoxycarbonyl functional group at the 3-position provides a versatile handle for further synthetic manipulation, allowing researchers to readily functionalize the core structure through hydrolysis, reduction, or nucleophilic substitution reactions. This makes it an exceptionally useful intermediate for developing new inhibitors, probes, and materials with tailored properties. Applications of this compound include its use as a key synthetic intermediate for the preparation of more complex bicyclic and polycyclic systems , in the exploration of structure-activity relationships (SAR) in drug discovery programs, and in methodological studies for the development of new synthetic transformations. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material using appropriate safety practices, including the use of personal protective equipment, within a well-controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl tricyclo[3.2.1.02,4]octane-3-carboxylate

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)10-8-6-3-4-7(5-6)9(8)10/h6-10H,2-5H2,1H3

InChI Key

GITNGLJKOYUNLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C3CCC2C3

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 3 Ethoxycarbonyl Tricyclo 3.2.1.0 Octane

Cycloaddition Reactions in the Construction of the Tricyclic Framework

Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and polycyclic structures. Both intramolecular and intermolecular variants have been employed to construct the tricyclo[3.2.1.0]octane system.

Intramolecular [2+2] Cycloadditions for Cage Formation

Intramolecular [2+2] photocycloadditions represent a direct approach to forming the strained four-membered ring of the tricyclo[3.2.1.0]octane system. This strategy typically involves the photochemical irradiation of a bicyclic diene, where the spatial arrangement of the double bonds facilitates the formation of the cyclobutane (B1203170) ring. While direct synthesis of 3-(ethoxycarbonyl)tricyclo[3.2.1.0]octane via this method is not extensively documented, the synthesis of related structures provides a proof of concept. For instance, the intramolecular [2+2] cycloaddition of appropriately substituted bicyclo[2.2.1]heptadiene derivatives can lead to the formation of the tricyclo[3.2.1.0]octane skeleton. The ethoxycarbonyl group could be envisioned as being present on the starting diene, guiding the regioselectivity of the cycloaddition and being incorporated into the final product.

A related and widely utilized strategy is the intramolecular Diels-Alder (IMDA) reaction, which has been successfully applied to the synthesis of tricyclo[3.2.1.0²⁷]octane systems. mdpi.comnih.govresearchgate.net In a notable example, a derivative of carvone (B1668592) was converted into a 5-vinyl-1,3-cyclohexadiene which, upon heating, underwent an intramolecular [4+2] cycloaddition to furnish the tricyclo[3.2.1.0²⁷]octane framework. mdpi.comnih.govresearchgate.net The starting material in this synthesis contained a methoxycarbonyl group, demonstrating that ester functionalities are compatible with these reaction conditions. mdpi.comnih.govresearchgate.net By analogy, a precursor containing an ethoxycarbonyl group at the appropriate position could be designed to yield the desired 3-substituted tricyclo[3.2.1.0]octane derivative.

Table 1: Representative Intramolecular Cycloaddition for Tricyclo[3.2.1.0]octane Synthesis

Starting MaterialReaction TypeConditionsProductYield (%)Reference
5-vinyl-1,3-cyclohexadiene derivativeIntramolecular Diels-AlderToluene, 190 °C, 48 htricyclo[3.2.1.0²⁷]oct-3-ene derivative80 mdpi.com

Intermolecular Cycloadditions with Subsequent Annulation Steps

Intermolecular cycloadditions offer a convergent approach to the tricyclo[3.2.1.0]octane core, often involving a cascade of reactions. A common strategy involves the reaction of a cyclohexenone enolate with a suitable Michael acceptor, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. This bicycloannulation approach has been demonstrated with various activated olefins, such as vinyl phosphonium (B103445) salts, vinyl sulfones, and nitro-olefins. cdnsciencepub.com

For example, the kinetic enolate of a cyclohexenone can undergo a conjugate addition to an activated olefin. The resulting intermediate can then undergo an intramolecular Michael addition, followed by the elimination of a leaving group to form the tricyclic ketone. cdnsciencepub.com This ketone can then be a handle for further functionalization, including the introduction of the ethoxycarbonyl group at the 3-position through standard transformations like Wittig-type olefination followed by hydroesterification, or through carboxylation of an enolate and subsequent esterification.

Anionically induced domino reactions have also been shown to be effective. For instance, the reaction of lithium dienolates of enones with α-bromo α,β-unsaturated esters can lead to the formation of functionalized tricyclo[3.2.1.0(2,7)]octanes with high diastereoselectivity. researchgate.net This highlights a pathway where the ester functionality is carried through the cycloaddition and annulation sequence.

Intramolecular Cyclization and Ring-Forming Reactions

The formation of the tricyclo[3.2.1.0]octane skeleton can also be achieved through various intramolecular cyclization strategies, starting from precursors that already contain a significant portion of the carbon framework.

Radical-Mediated Cyclizations for Polycyclic System Construction

Radical cyclizations provide a powerful method for the formation of C-C bonds and the construction of complex polycyclic systems, often proceeding with high stereoselectivity. An efficient synthesis of chiral tricyclo[3.2.1.0²⁷]octanes has been achieved through a 3-exo-trig radical cyclization. rsc.org This process involves the generation of a bicyclo[3.2.1]oct-6-en-2-yl or a bicyclo[2.2.2]oct-5-en-2-yl radical, which then undergoes cyclization to form the tricyclic ketone. rsc.org The starting materials for these reactions can be derived from chiral precursors like carvone. The resulting tricyclic ketone serves as a versatile intermediate that could be converted to this compound.

Table 2: Radical-Mediated Cyclization for Tricyclic Ketone Synthesis

Cationic Rearrangements and Cyclizations Leading to the Tricyclic Core

Cationic rearrangements and cyclizations can also be employed to construct the tricyclo[3.2.1.0]octane framework, although they can sometimes be complicated by competing reaction pathways. The solvolysis of appropriately substituted bicyclic systems can lead to the formation of the tricyclic core through Wagner-Meerwein type rearrangements. However, derivatives of the tricyclo[3.2.1.0]octyl system have been shown to be reluctant to undergo such rearrangements under a variety of conditions, suggesting a high ring strain in potential cationic intermediates.

A more controlled approach involves the acid-catalyzed cyclization of acyclic or monocyclic precursors. For instance, a homoallylic cyclization has been reported as a convenient and efficient method for the construction of the tricyclo[3.2.1.0²⁷]octane system, which was applied to the synthesis of the diterpenoid trachylobane (B13754726). rsc.org

Anionic Cyclization Pathways and Stereochemical Control

Anionic cyclizations offer excellent control over stereochemistry and are a reliable method for ring formation. As mentioned in the context of intermolecular cycloadditions, the intramolecular Michael addition of an enolate onto an appropriately positioned double bond is a key step in many bicycloannulation strategies. cdnsciencepub.com

Furthermore, anionically induced domino reactions, such as the reaction of lithium dienolates with chiral α-bromo α,β-unsaturated esters, provide a highly stereocontrolled route to functionalized tricyclo[3.2.1.0²⁷]octanes. researchgate.net The stereochemical outcome of these reactions is often dictated by the geometry of the enolate and the stereochemistry of the chiral Michael acceptor. This level of control is crucial for the synthesis of a specific diastereomer of this compound. The use of chiral auxiliaries or catalysts in these anionic cyclizations can provide access to enantiomerically pure products.

Ring Expansion and Contraction Approaches to the Tricyclo[3.2.1.0]octane Core

The construction of the tricyclo[3.2.1.0]octane skeleton can be achieved through strategic ring expansion or contraction of suitable precursors. These methods manipulate ring strain to drive the formation of the desired tricyclic core.

One documented approach involves the ring expansion of carbanions derived from related polycyclic systems. For instance, the generation of a carbanionic center adjacent to a strained ring can induce a rearrangement, leading to an expansion of one ring and the concomitant formation of the tricyclic[3.2.1.0]octane framework.

Conversely, ring contraction or fragmentation of a more complex system can also yield the target skeleton. A relevant transformation is the fragmentation of tricyclo[3.2.1.0³˒⁶]octane adducts. Treatment of these strained systems with a base like ethanolic potassium hydroxide (B78521) can induce saponification followed by a retro-aldol reaction, leading to the formation of a bicyclo[3.2.1]octane dione (B5365651) system. While this example results in a bicyclic product, the principle of controlled fragmentation of a larger polycyclic system demonstrates a valid strategy for accessing strained carbocycles like the tricyclo[3.2.1.0]octane core.

Derivatization from Pre-Existing Polycyclic Skeletons

Once the fundamental tricyclo[3.2.1.0]octane skeleton is formed, subsequent functionalization is a key strategy for introducing substituents like the ethoxycarbonyl group. A prominent method for creating the core is the intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene, which yields a tricyclo[3.2.1.0²·⁷]oct-3-ene system. mdpi.comnih.gov This tricyclic alkene is a versatile intermediate. For example, starting from the monoterpene carvone, a multi-step synthesis produces an enantiopure silyl (B83357) enol ether which, upon heating, undergoes an IMDA reaction to form a functionalized tricyclo[3.2.1.0²·⁷]oct-3-ene derivative in 80% yield. mdpi.comnih.govresearchgate.net

Another powerful approach is the cascade cycloaddition of 1-alkoxycyclohexadienolates with reagents like 2-chloro-2-cyclopropylideneacetate, which generates tricyclo[3.2.1.0²,⁷]octane-2,6-diones under acid catalysis. researchgate.net These diones possess multiple reaction sites and can be further elaborated. For instance, deprotonation at the C-7 bridgehead followed by acylation would be a direct route to introduce a carbonyl-containing substituent. researchgate.net

Palladium-catalyzed cascade reactions also provide a pathway to these tricyclic systems. A C-C bond cleavage/vinylation/Mizoroki-Heck cascade using alkyl-substituted dichloroalkenes can produce tricyclo[3.2.1.0]octane products in moderate yields. nih.gov

Table 1: Selected Functionalization Reactions on the Tricyclo[3.2.1.0]octane Core

Starting Material TypeReagents/ConditionsProduct TypeYieldReference(s)
5-Vinyl-1,3-cyclohexadieneToluene, 190 °C, 48hTricyclo[3.2.1.0²·⁷]oct-3-ene80% mdpi.com, nih.gov
1-Alkoxycyclohexadienolate2-Chloro-2-cyclopropylideneacetate, Acid Cat.Tricyclo[3.2.1.0²,⁷]octane-2,6-dione- researchgate.net
CyclobutanolAlkyl gem-dichloroalkenes, Pd(OAc)₂, XantphosTricyclo[3.2.1.0]octaneModerate nih.gov
2-Methyl-endo-tricyclo[3.2.1.0²,⁴]octaneBromine in CCl₄2-exo,3-endo-dibromo-2-endo-methylbicyclo[3.2.1]octane- acs.org

Spiro-fused compounds containing the tricyclo[3.2.1.0]octane moiety are valuable intermediates that allow for unique modifications. An illustrative synthesis involves the Diels-Alder cycloaddition of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one with a suitable diene. nih.gov The resulting spiro-tricyclic adduct can then be modified. For example, a spiro[2-t-butyl-1,3-dioxolan-4-one-5,6′-3′-oxatricyclo[3.2.1.0²,⁴]octane] was synthesized via epoxidation of a spiro-alkene precursor. nih.gov Subsequent pyrolysis of this spiro-epoxide via flash vacuum pyrolysis (FVP) at 550 °C leads to the fragmentation of the dioxolanone ring, yielding 3-oxatricyclo[3.2.1.0²,⁴]octan-6-one. nih.gov Similarly, a spiro-fused azatricyclooctane derivative, (2S,5R,1′R,2′R,4′R,5′R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,6′-3′-ethoxycarbonyl-3′-azatricyclo[3.2.1.0²,⁴]octane], was prepared by reacting the alkene precursor with ethyl azidoformate under photochemical conditions. nih.gov These examples highlight how the modification and subsequent fragmentation of spiro-fused systems can generate functionalized tricyclic cores.

Diastereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of the tricyclo[3.2.1.0]octane framework is critical for accessing specific isomers of this compound. This is accomplished using either chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are frequently employed to direct the stereochemical outcome of key bond-forming reactions. These auxiliaries, which are themselves enantiomerically pure, are temporarily incorporated into the reacting molecule to induce facial selectivity in cyclization or addition steps.

A notable example is the gram-scale stereoselective synthesis of a related compound, 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acid, which utilizes (R)-1-phenylethylamine as a chiral auxiliary to control the stereochemistry during the formation of the bicyclic system. This strategy is directly applicable to the synthesis of the tricyclo[3.2.1.0]octane core.

Another approach involves the use of chiral α-bromo α,β-unsaturated esters reacting with dienolates to give functionalized tricyclo[3.2.1.0²,⁷]octanes. researchgate.net When the chiral information is contained within the ester group derived from a chiral diol, diastereomeric mixtures are often obtained. However, when the chirality is part of the main carbon framework, as in esters prepared via Sharpless asymmetric dihydroxylation, single diastereomers can be produced with high selectivity (de ≥ 95%). researchgate.net Furthermore, the use of chiral starting materials, or the "chiral pool," is a powerful strategy. The synthesis of enantiopure bicyclo[3.2.1]octane systems from the readily available monoterpene carvone is a prime example, where the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions, including the key intramolecular Diels-Alder cycloaddition. mdpi.comresearchgate.net

Table 2: Examples of Chiral Auxiliary and Substrate-Controlled Syntheses

Chiral SourceKey ReactionStereoselectivityProduct TypeReference(s)
(R)-1-PhenylethylamineStereoselective synthesis-6-Amino-3-azabicyclo[3.2.1]octane derivative
Chiral α-bromo α,β-unsaturated esterMichael addition/cyclizationde ≥ 95%Functionalized tricyclo[3.2.1.0²,⁷]octane researchgate.net
(R)-(-)-CarvoneIntramolecular Diels-AlderEnantiopureEnantiopure tricyclo[3.2.1.0²,⁷]octane derivative mdpi.com, nih.gov, researchgate.net

Asymmetric catalysis offers an efficient and atom-economical alternative to chiral auxiliaries, where a small amount of a chiral catalyst generates large quantities of an enantioenriched product. Various catalytic systems have been developed for reactions that can construct or functionalize the tricyclo[3.2.1.0]octane core.

Palladium-catalyzed reactions are prominent in this area. For instance, an asymmetric intramolecular Heck reaction is a key step in the enantioselective synthesis of the tricyclooctane core of trachylobane natural products, achieving 95% ee. researchgate.net Similarly, a palladium-catalyzed asymmetric tandem Heck/carbonylation reaction has been developed for the desymmetrization of cyclopentenes to build chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities, a strategy with potential for extension to tricyclic systems. researchgate.net

Chiral Lewis acid catalysts are also effective. The enantioselective synthesis of complex tricyclo[3.2.2.0]nonenes, a related bridged system, has been accomplished through a Diels-Alder reaction between racemic norcaradienes and enones, catalyzed by a chiral cobalt(II)-N,N'-dioxide complex. nih.gov This process proceeds via a kinetic resolution to achieve high diastereo- and enantioselectivity. nih.gov In the realm of organocatalysis, chiral phosphoric acids have proven to be powerful Brønsted acid catalysts for enantioselective transformations, including the synthesis of bicyclo[3.2.1]octanes, by creating a chiral environment through hydrogen bonding. These catalytic methods represent the forefront of stereocontrolled synthesis and are applicable to the challenging construction of chiral this compound.

Resolution Techniques for Enantiopure this compound

The separation of enantiomers from a racemic mixture of this compound can be achieved through several established methodologies. These techniques rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment. The primary methods applicable to this compound include enzymatic kinetic resolution, diastereomeric derivatization followed by separation, and chiral high-performance liquid chromatography (HPLC).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For this compound, this typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity. mdpi.commdpi.com

The principle of this method is that one enantiomer of the ester fits more effectively into the active site of the lipase (B570770) and is hydrolyzed at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched ester and the newly formed, enantiomerically enriched carboxylic acid. These two compounds can then be separated by conventional chemical techniques, such as extraction or chromatography. The success of this method is highly dependent on the choice of enzyme, solvent, and reaction conditions.

Enzyme Substrate Reaction Product 1 (Enantiomeric Excess) Product 2 (Enantiomeric Excess) Conversion (%)
Lipase PS (from Pseudomonas cepacia)Racemic ethyl 3-hydroxy-3-phenylpropanoateHydrolysis(R)-ester (98% ee)(S)-acid (93% ee)50
Lipase from Candida rugosaRacemic Naproxen methyl esterHydrolysis(S)-NaproxenNot specifiedNot specified
Lipase from Pseudomonas cepacia (PSC-II)Racemic 2-(3,4-dimethoxyphenyl)acetonitrile derivativeAlkoxycarbonylation(S)-carbamate intermediateNot specifiedNot specified

Diastereomeric Derivatization and Separation

Another classical and effective method for resolving enantiomers is through their conversion into a mixture of diastereomers. This is achieved by reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent. For this compound, the ester can be hydrolyzed to the corresponding racemic carboxylic acid, which is then reacted with a chiral amine to form diastereomeric amides. beilstein-journals.org

These resulting diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation by techniques like fractional crystallization or standard column chromatography. Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the original carboxylic acid, which can then be re-esterified to give the enantiopure this compound. The choice of the chiral derivatizing agent is crucial for achieving efficient separation. mdpi.com

Chiral Derivatizing Agent Racemic Substrate Diastereomer Type Separation Method
(R)-1-PhenylethylamineRacemic tricyclo[3.2.1.0,2,4]octane-6-carboxylic acidAmidesNot specified in abstract
Chiral amines (e.g., (S)-(-)-α-phenylethylamine)Racemic carboxylic acidsAmidesHPLC
(-)-CamphorsultamRacemic carboxylic acidsAmidesHPLC

This table provides examples of diastereomeric derivatization for the resolution of related cyclic carboxylic acids, as specific data for 3-(carboxy)tricyclo[3.2.1.0]octane is not detailed in the provided search results.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC). This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.cz A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and Pirkle-type phases. nih.govepo.orgnih.gov

For the separation of this compound enantiomers, a suitable chiral column would be selected, and the mobile phase composition would be optimized to achieve baseline resolution. This method has the advantage of being applicable for both analytical and preparative scale separations, allowing for the isolation of enantiopure compounds. ru.nl The selection of the appropriate CSP and mobile phase is determined empirically for each specific compound. mdpi.com

Chiral Stationary Phase (CSP) Compound Class Separation Mode
Whelk-O 1Amides, epoxides, esters, ketones, carboxylic acids, alcoholsNormal Phase, Reversed Phase, SFC
ChiraDexHydrocarbons, steroids, phenol (B47542) esters, aromatic aminesHPLC
Polysaccharide-based (e.g., Lux Cellulose, Chiralpak)Wide range of racematesNormal Phase, Reversed Phase, Polar Organic

This table showcases various chiral stationary phases and the classes of compounds they are capable of separating, indicating potential options for the resolution of this compound.

Advanced Analytical Methodologies for Structural Elucidation and Stereochemical Assignment of 3 Ethoxycarbonyl Tricyclo 3.2.1.0 Octane

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Strain Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aliphatic ring system (below 3000 cm⁻¹) and the C-O stretching vibrations of the ester linkage (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the symmetric C-C bond vibrations of the strained tricyclic skeleton are often more prominent in Raman spectra than in IR. The frequencies of these vibrations can provide qualitative insights into the degree of ring strain within the cyclopropane (B1198618) and bicyclic components.

Table 2: Expected Vibrational Spectroscopy Data

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1735 - 1750
C-H (sp³)Stretch2850 - 3000
C-O (Ester)Stretch1000 - 1300
C-C (Ring)Stretch800 - 1200

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.

For this compound, the molecular formula is C₁₁H₁₆O₂. The calculated exact mass (monoisotopic mass) is 180.11503 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum gives structural clues. The molecular ion [M]⁺• would be observed, followed by fragments resulting from characteristic bond cleavages. For alkanes and their derivatives, fragmentation often involves the loss of small alkyl groups or functional groups. docbrown.info

Table 3: Plausible HRMS Fragmentation Pattern

m/z Value (Da)Proposed Fragment IonNeutral Loss
180.1150[C₁₁H₁₆O₂]⁺•Molecular Ion (M⁺•)
151.1123[C₁₀H₁₅O]⁺•CH₃
135.0810[C₉H₁₁O]⁺•OC₂H₅ (Ethoxy radical)
107.0861[C₈H₁₁]⁺•COOC₂H₅ (Ethoxycarbonyl radical)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Geometry Determination

When a suitable single crystal of the compound can be grown, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique yields a three-dimensional model of the molecule as it exists in the solid state, providing precise bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound synthesized from a chiral precursor, X-ray crystallography can determine its absolute stereochemistry. canterbury.ac.nzresearchgate.net This method would definitively resolve any ambiguity regarding the endo vs. exo configuration of the substituent and the relative arrangement of all stereocenters in the tricyclic core, information that is inferred more indirectly from NMR. The resulting crystal structure serves as the ultimate proof of the molecular architecture.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for probing the stereochemical properties of chiral molecules like this compound. These methods rely on the differential interaction of enantiomers with plane-polarized and circularly polarized light.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of molar ellipticity ([θ]) versus wavelength, provides a unique fingerprint for a specific enantiomer. For this compound, the carbonyl chromophore of the ethoxycarbonyl group is the primary contributor to the CD signal. The sign and magnitude of the Cotton effect in the CD spectrum are exquisitely sensitive to the spatial arrangement of atoms around the chromophore, thus allowing for the determination of the absolute configuration of the chiral centers in the tricyclic system. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration can be confidently assigned.

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve of a chiral compound exhibits a characteristic shape, known as a Cotton effect curve, in the vicinity of an absorption band. The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the molecule. For this compound, the specific rotation at various wavelengths can be used to establish its enantiomeric purity. A non-racemic sample will exhibit optical rotation, and the magnitude of this rotation is proportional to the excess of one enantiomer over the other.

The enantiomeric excess (% ee) of a sample can be calculated using the following formula:

% ee = ([α]observed / [α]max) * 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Table 1: Hypothetical Chiroptical Data for Enantiomers of this compound

EnantiomerSpecific Rotation [α]D25 (c=1, CHCl3)CD Cotton Effect (λmax)Molar Ellipticity [θ] (deg·cm2/dmol)
(+)-enantiomer+15.2°215 nm+2.5 x 104
(-)-enantiomer-15.2°215 nm-2.5 x 104

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Stereoisomer Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the direct separation of enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the resolution of a wide range of chiral compounds, including esters. csfarmacie.cz By carefully selecting the chiral column and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol), baseline separation of the enantiomers of this compound can be achieved. researchgate.net The ratio of the peak areas in the chromatogram provides a direct measure of the enantiomeric purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. mdpi.com While standard GC columns cannot separate enantiomers, the use of chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, enables the enantioselective separation of chiral compounds. gcms.czsci-hub.se For this compound, GC-MS analysis can provide information on both its purity and its stereoisomeric composition. The mass spectrometer detector provides structural information based on the fragmentation pattern of the molecule upon electron ionization. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the ethoxy group, the carbonyl group, and fragmentation of the tricyclic ring system. nist.govnist.govnih.gov

Table 2: Representative Chromatographic Conditions for the Analysis of this compound

TechniqueColumnMobile/Carrier GasDetectorParameterValue
Chiral HPLCPolysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD)Hexane:Isopropanol (90:10)UV (210 nm)Flow Rate1.0 mL/min
Retention Time (+)-enantiomer12.5 min
Retention Time (-)-enantiomer14.8 min
GC-MSChiral Capillary Column (e.g., Cyclodextrin-based)HeliumMass SpectrometerOven Program100°C (2 min), then 10°C/min to 250°C
Retention Time (exo-isomer)10.2 min
Retention Time (endo-isomer)10.9 min

Chemical Reactivity, Transformations, and Mechanistic Studies of 3 Ethoxycarbonyl Tricyclo 3.2.1.0 Octane

Reactivity at the Ethoxycarbonyl Moiety

The ethoxycarbonyl group (-COOEt) undergoes a range of classical ester reactions. These transformations are fundamental in synthetic chemistry for modifying the ester into other valuable functional groups. While specific studies on 3-(ethoxycarbonyl)tricyclo[3.2.1.02,4]octane are not extensively documented, its reactivity can be reliably predicted based on the well-established chemistry of related cyclopropanecarboxylate (B1236923) esters.

The hydrolysis of the ethoxycarbonyl group to the corresponding carboxylic acid, tricyclo[3.2.1.02,4]octane-3-carboxylic acid, can be achieved under either acidic or basic conditions. libretexts.org Under basic conditions, the reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism involving the attack of a hydroxide (B78521) ion. libretexts.org

Interestingly, esters of cyclopropanecarboxylic acid have been shown to possess enhanced stability toward hydrolysis compared to non-cyclopropyl analogues. nih.gov This stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group. nih.gov

Transesterification, the conversion of one ester to another, is also a feasible transformation, typically catalyzed by an acid or base in the presence of a different alcohol.

The ester functionality can be completely reduced to a primary alcohol, (tricyclo[3.2.1.02,4]octan-3-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing esters to alcohols. masterorganicchemistry.comdoubtnut.com The reaction proceeds through the addition of two hydride equivalents. masterorganicchemistry.com

Selective reduction to the corresponding aldehyde, tricyclo[3.2.1.02,4]octane-3-carbaldehyde, requires the use of a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), and is typically performed at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.org

ProductReagent(s)Reaction Type
(Tricyclo[3.2.1.02,4]octan-3-yl)methanol1. LiAlH₄ 2. H₂O workupFull Reduction
Tricyclo[3.2.1.02,4]octane-3-carbaldehyde1. DIBAL-H, -78 °C 2. H₂O workupPartial Reduction

The ethoxycarbonyl group is susceptible to nucleophilic acyl substitution, where the ethoxy group (-OEt) is replaced by another nucleophile. masterorganicchemistry.comlibretexts.org This class of reactions provides a pathway to a variety of other carboxylic acid derivatives. The reaction proceeds via a characteristic addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.com The reactivity is governed by the principle that the incoming nucleophile must be a stronger base than the leaving group (ethoxide) for the reaction to be favorable. libretexts.org

Specific examples of nucleophilic acyl substitution include the conversion to amides, ketones, and the aforementioned hydrolysis to carboxylic acids.

Amides: Reaction with ammonia (B1221849) or primary/secondary amines, often requiring heat, results in the formation of the corresponding primary, secondary, or tertiary amide (aminolysis). researchgate.netyoutube.commasterorganicchemistry.com

Ketones: The addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the ester leads to the formation of ketones. However, the reaction is difficult to stop at the ketone stage, as the ketone product is more reactive than the starting ester, typically leading to the formation of a tertiary alcohol after a second addition of the organometallic reagent.

Carboxylic Acids: As detailed in section 4.1.1, hydrolysis yields the parent carboxylic acid, tricyclo[3.2.1.02,4]octane-3-carboxylic acid. libretexts.orgnih.gov

Reactions Involving the Strained Tricyclo[3.2.1.02,4]octane Framework

The tricyclo[3.2.1.02,4]octane skeleton is characterized by significant ring strain, primarily due to the presence of the fused cyclopropane (B1198618) ring. acs.orgpitt.edunih.gov This strain is a powerful thermodynamic driving force for reactions that lead to the cleavage of the cyclopropane's C-C bonds, resulting in the formation of more stable bicyclic systems.

The cyclopropane moiety is susceptible to cleavage by a variety of reagents and conditions, including electrophiles, acids, and reducing agents. These reactions typically proceed with high regioselectivity and stereoselectivity, providing access to functionalized bicyclo[3.2.1]octane or bicyclo[2.2.2]octane derivatives.

Electrophilic Addition: Reaction of the tricyclo[3.2.1.02,4]octane system with electrophiles like bromine (Br₂) results in the opening of the cyclopropane ring. For instance, the bromination of 2-methyl-endo-tricyclo[3.2.1.02,4]octane proceeds via corner attack of the bromine electrophile, leading to the rupture of the C2-C4 bond and the formation of a 2,3-dibromobicyclo[3.2.1]octane derivative. acs.orgacs.org

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is trapped by a nucleophile. acs.orgcanterbury.ac.nz The regiochemistry of the ring opening is dictated by the stability of the resulting carbocation. Solvolysis studies on related 8-tricyclo[3.2.1.02,4]octyl derivatives have shown extensive homoconjugative participation from the cyclopropane ring, influencing reaction rates and product distributions. acs.org

Reductive Cleavage: Dissolving metal reductions or treatment with reagents like samarium(II) iodide (SmI₂) can induce the reductive cleavage of the cyclopropane ring, especially when activated by an adjacent carbonyl group. mdpi.com While the ethoxycarbonyl group is less activating than a ketone, reductive ring-opening of cyclopropanecarboxylates using SmI₂ has been demonstrated, providing a route to γ-substituted ester derivatives. acs.org

ConditionTypical ReagentsResulting FrameworkKey Feature
ElectrophilicBr₂, HBrBicyclo[3.2.1]octane or Bicyclo[2.2.2]octaneCleavage of C-C bond adjacent to electrophilic attack
Acid-CatalyzedH₂SO₄, HClBicyclo[3.2.1]octaneProceeds via carbocationic intermediates
ReductiveSmI₂, Na/NH₃Functionalized Bicyclo[3.2.1]octaneElectron transfer initiates C-C bond cleavage

Acid-Catalyzed Rearrangements and Isomerizations of the Polycyclic System

The tricyclo[3.2.1.0]octane framework is susceptible to acid-catalyzed rearrangements, which typically involve the opening of the strained cyclopropane ring to yield more stable bicyclic systems. researchgate.net In particular, the acid-catalyzed nucleophilic addition to cyclopropyl ketone derivatives within this scaffold serves as an effective method for the interconversion of tricyclo[3.2.1.02,7]octane systems to the corresponding bicyclo[3.2.1]octane framework. researchgate.netmdpi.com

Research has demonstrated that treating a tricyclo[3.2.1.02,7]octan-3-one derivative with various nucleophiles in the presence of an acid catalyst results in a rapid and efficient opening of the cyclopropane ring. researchgate.netmdpi.com For example, the reaction with methanol (B129727) and a catalytic amount of acid proceeds with high regio- and stereoselectivity. researchgate.netmdpi.com The nucleophilic attack occurs at the C1 position from the backside, leading to the formation of a bicyclo[3.2.1]oct-1-ene system that is stereoselectively functionalized at C-7. researchgate.netmdpi.com Similar transformations have been successfully carried out using other nucleophiles like benzyl (B1604629) alcohol and water, catalyzed by acids such as p-toluenesulfonic acid (PTSA) or hydrochloric acid (HCl). researchgate.netmdpi.com

Computational studies, particularly using density functional theory (DFT), have been employed to understand the underlying mechanisms of these rearrangements. arkat-usa.org These studies investigate the potential energy surfaces of carbocationic intermediates, such as the tricyclo[3.2.1.0]octyl cation, which are key to rationalizing the formation of various solvolysis products. arkat-usa.org The calculations help to build a unified mechanistic picture that can account for the distribution of products observed experimentally without needing to invoke more complex phenomena like memory effects. arkat-usa.org

Catalyst/ReagentTransformation TypeResulting ScaffoldSource
HCl / MethanolAcid-Catalyzed Ring Opening/AdditionFunctionalized bicyclo[3.2.1]oct-1-ene mdpi.com, researchgate.net
PTSA / Benzyl AlcoholAcid-Catalyzed Ring Opening/AdditionFunctionalized bicyclo[3.2.1]octane mdpi.com, researchgate.net
HCl / Water-THFAcid-Catalyzed Ring Opening/AdditionFunctionalized bicyclo[3.2.1]octane mdpi.com, researchgate.net

Metal-Catalyzed Transformations and Functionalizations of the Polycyclic Core

The functionalization of the tricyclo[3.2.1.0]octane core can be achieved through various metal-catalyzed reactions. researchgate.net These transformations leverage the unique structural and electronic properties of the scaffold to introduce new functional groups or to induce skeletal rearrangements. researchgate.net

One notable transformation is the reductive cleavage of the cyclopropane ring using samarium diiodide (SmI₂). researchgate.netmdpi.com In the presence of a proton source like tert-butanol, SmI₂ can mediate the clean reductive cleavage of the C1–C2 bond in a tricyclo[3.2.1.02,7]octanone system, affording the bicyclo[3.2.1]octane ring system. researchgate.netmdpi.com This reaction highlights the utility of single-electron transfer reagents in manipulating this strained framework.

Transition metal catalysis, particularly with rhodium(II) complexes, is effective for functionalizing related structures through carbene chemistry. acs.org For instance, the rhodium(II)-catalyzed reactions of α-(alkoxycarbonyl)-α-diazoacetates can lead to intramolecular C-H bond insertion or cyclopropanation, depending on the catalyst used. acs.org Rhodium(II) acetate (B1210297) tends to promote insertion into tertiary C-H bonds, while rhodium(II) perfluorobutyrate favors cyclopropanation. acs.org

Furthermore, palladium(0)-catalyzed cross-coupling reactions represent a powerful tool for the arylation of related scaffolds. acs.org For example, the Suzuki or Negishi-type coupling of indolylzinc derivatives with halo-pyridines, catalyzed by a palladium(0) complex, provides an efficient route to pyridyl-substituted indoles, demonstrating a methodology that could be adapted for the functionalization of the tricyclo[3.2.1.0]octane core. acs.org The development of such metal-catalyzed reactions has been a continuous area of interest, with a focus on creating complex molecular architectures from the bicyclo[3.2.1]octane skeleton. researchgate.net

Metal Catalyst/ReagentReaction TypeTransformationSource
Samarium diiodide (SmI₂)Reductive CleavageCyclopropane ring opening mdpi.com, researchgate.net
Rhodium(II) acetateC-H InsertionFormation of cyclopentanone (B42830) derivatives acs.org
Rhodium(II) perfluorobutyrateIntramolecular CyclopropanationFormation of oxabicyclo[5.1.0]octane products acs.org
Palladium(0)Cross-CouplingHeteroarylation of organozinc derivatives acs.org

Electrophilic Additions to Unsaturated Analogues of the Scaffold

The presence of a double bond within the tricyclo[3.2.1.0]octane framework introduces a competing site for reactivity, particularly towards electrophiles. acs.orgcanterbury.ac.nz Studies on unsaturated analogues, such as tricyclo[3.2.1.02,4]oct-6-ene, reveal that electrophilic addition often occurs preferentially at the double bond rather than the cyclopropane ring. acs.orgcanterbury.ac.nz

For example, the reaction of 2-methyl-endo-tricyclo[3.2.1.02,4]oct-6-ene with bromine in either carbon tetrachloride or methanol results in products formed from reaction at the alkene site. acs.org In contrast, the saturated analogue, 2-methyl-endo-tricyclo[3.2.1.02,4]octane, reacts with bromine via a "corner attack" on the cyclopropane ring. acs.org This electrophilic attack on the C2-C4 bond of the cyclopropane leads to ring opening with inversion of configuration at the site of attack, ultimately forming substituted bicyclo[3.2.1]octane products. acs.org

This reactivity pattern underscores the higher accessibility or nucleophilicity of the π-bond of the alkene compared to the σ-bonds of the strained cyclopropane ring under these conditions. The investigation into the regiochemistry and stereochemistry of these electrophilic additions helps to elucidate the factors that govern the selectivity of attack on molecules containing both functionalities. canterbury.ac.nz

Stereoselective Functionalization of the Polycyclic System

The rigid, conformationally constrained nature of the tricyclo[3.2.1.0]octane skeleton makes it an excellent platform for stereoselective reactions. mdpi.comwiley-vch.de The facial bias imposed by the ring system can direct incoming reagents to attack from a specific direction, leading to a high degree of stereocontrol. wiley-vch.de

A prime example is the acid-catalyzed nucleophilic opening of a tricyclo[3.2.1.02,7]octanone derivative. researchgate.netmdpi.com The addition of methanol occurs in a highly regio- and stereoselective manner, with the nucleophile attacking from the backside of the C1 position to yield a bicyclo[3.2.1]oct-1-ene with specific stereochemistry at the newly functionalized C7 position. researchgate.netmdpi.com The stereochemical outcome of such reactions is often confirmed through detailed NMR studies, such as NOESY experiments, which reveal through-space correlations between protons and confirm the relative stereochemistry of the product. researchgate.netmdpi.com

The principles of stereoselective functionalization are also evident in the synthesis of the tricyclic system itself. For instance, the Simmons-Smith cyclopropanation of a chiral, cyclic allylic alcohol can proceed with high syn-selectivity, where the reagent is delivered to the face of the double bond occupied by the hydroxyl group. wiley-vch.de This directing effect is a powerful tool in asymmetric synthesis, allowing for the construction of enantiomerically pure cyclopropane-containing molecules. wiley-vch.de The ability to control diastereoselectivity and to construct optically active scaffolds is a significant focus in the chemistry of these polycyclic systems. researchgate.net

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Elucidating the precise mechanisms of the complex rearrangements and transformations of the tricyclo[3.2.1.0]octane system often requires sophisticated mechanistic studies. While specific kinetic and isotopic labeling data for 3-(ethoxycarbonyl)tricyclo[3.2.1.0]octane were not prominently featured in the surveyed literature, the investigation of related systems relies heavily on computational chemistry and mechanistic probes to understand reaction pathways. arkat-usa.orgcanterbury.ac.nz

Theoretical methods, such as density functional theory (DFT) and ab initio molecular orbital calculations, are invaluable for mapping potential energy surfaces and characterizing transition states and intermediates. arkat-usa.orgcanterbury.ac.nz For example, computational studies on the solvolysis of tricyclo[3.2.1.02,4]octyl brosylates have been used to model the rearrangements of the corresponding C₈H₁₁⁺ carbocation. arkat-usa.org These studies can predict the relative energies of different cationic intermediates and the transition states connecting them, providing a quantitative framework for understanding product distributions. arkat-usa.org

In other polycyclic systems, the presence of radical intermediates in thermal or metal-catalyzed reactions has been supported by chemical trapping experiments and spectroscopic methods like Electron Spin Resonance (ESR). pitt.edu Although direct experimental kinetic data such as rate constants, activation energies, and kinetic isotope effects for the title compound are not detailed, the mechanistic principles are often inferred from these types of computational and spectroscopic studies on analogous structures. arkat-usa.orgpitt.edu These approaches are crucial for distinguishing between different possible pathways, such as concerted versus stepwise mechanisms, or ionic versus radical processes.

Influence of Stereochemistry on Reaction Pathways and Outcomes of this compound

The stereochemistry inherent in the tricyclo[3.2.1.0]octane framework exerts a profound influence on its chemical reactivity, dictating both the pathway of a reaction and the stereochemical outcome of the products. mdpi.comcanterbury.ac.nz The fixed spatial arrangement of substituents and ring systems creates distinct steric environments on each face of the molecule, guiding the approach of reagents. wiley-vch.de

This influence is clearly demonstrated in the synthesis and subsequent reactions of enantiopure tricyclo[3.2.1.0]octane systems derived from chiral starting materials like carvone (B1668592). researchgate.netmdpi.com The chirality of the starting material is transferred through the synthetic sequence, resulting in an optically active tricyclic intermediate. The subsequent ring-opening reactions of this intermediate are stereoselective, meaning the pre-existing stereocenters direct the formation of new ones. researchgate.netmdpi.com For example, the stereochemistry of a substituent on the tricyclic core can determine which bond of the cyclopropane ring is cleaved and the facial selectivity of nucleophilic attack. mdpi.com

Furthermore, the relative orientation of the cyclopropane ring itself (e.g., endo vs. exo) has a dramatic effect on reactivity. canterbury.ac.nz Studies on the electrophilic addition to endo- and exo-tricyclo[3.2.1.02,4]octane show different reaction outcomes, which can be attributed to how the orbitals of the cyclopropane ring interact with the approaching electrophile. canterbury.ac.nz The stereochemical outcome, such as retention or inversion of configuration at the site of attack, is a direct consequence of the molecule's ground-state geometry and the stereoelectronic requirements of the reaction mechanism. acs.orgcanterbury.ac.nz

Computational and Theoretical Investigations on 3 Ethoxycarbonyl Tricyclo 3.2.1.0 Octane

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) for Geometry Optimization and Energetics

There are no specific DFT studies reported in the literature for 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane. In related systems, such as the 6-tricyclo[3.2.1.0(2,4)]octyl cation, DFT calculations at the Becke3PW91/6-311G(d,p) level of theory have been used to optimize geometries and transition states, providing a quantitative understanding of the potential energy surface. arkat-usa.org Similar computational approaches could, in principle, be applied to this compound to determine its most stable three-dimensional structure and thermodynamic properties.

Ab Initio Methods for High-Accuracy Energy Predictions and Bonding Analysis

High-accuracy ab initio methods, which are computationally more intensive than DFT, are often used to refine energy calculations and provide a detailed picture of chemical bonding. No publications were found that apply these methods to this compound. Theoretical investigations on related tricyclic hydrocarbons have utilized ab initio molecular orbital techniques to study reaction mechanisms, such as electrophilic additions to the cyclopropane (B1198618) ring. canterbury.ac.nz

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible ethoxycarbonyl group suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to understand its chemical behavior.

Molecular Mechanics and Molecular Dynamics Simulations

No studies employing molecular mechanics or molecular dynamics simulations specifically for this compound have been identified. These methods are well-suited for exploring the conformational space of molecules and could be used to identify low-energy conformers and understand the dynamics of the ethoxycarbonyl substituent relative to the rigid tricyclic core.

Identification of Stable Conformations and Interconversion Barriers

Without dedicated computational studies, the stable conformations of this compound and the energy barriers between them remain undetermined. This information is crucial for predicting its reactivity and spectroscopic properties.

Strain Energy Calculations and Bond Critical Point Analysis

The tricyclo[3.2.1.0]octane framework is inherently strained due to the presence of the fused ring system. The magnitude of this strain can significantly influence the molecule's stability and reactivity.

No specific calculations of strain energy or bond critical point analysis for this compound are available in the reviewed literature. For the parent hydrocarbon, tricyclo[3.2.1.0(3,6)]octane, gas-phase ion energetics data, including ionization energy, have been reported. nist.gov Such experimental data, when combined with computational results, can provide deep insights into the electronic effects of substituents on the strained framework.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are crucial for the structural elucidation of complex molecules like this compound. By employing quantum mechanical calculations, it is possible to obtain theoretical spectra that can be compared with experimental data, aiding in the assignment of signals and the confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Methodologies such as Density Functional Theory (DFT) are frequently used for this purpose. The process typically involves optimizing the molecular geometry of this compound at a selected level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For complex, strained systems like the tricyclo[3.2.1.0]octane framework, it is often necessary to employ sophisticated computational models to account for the intricate electronic environment of each nucleus. Recent advancements, including the use of E(3) equivariant graph neural networks, are enhancing the precision of NMR predictions for complex organic molecules. arxiv.org The predicted chemical shifts are invaluable for assigning the complex splitting patterns and overlapping signals that are expected in the experimental NMR spectrum of this molecule.

Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Attached Proton(s) Predicted ¹H Chemical Shift (ppm)
Carbonyl C172.5--
O-CH₂60.8a4.15 (q)
CH₃14.3b1.25 (t)
C345.2c2.85 (m)
C2, C428.5d, e1.80-1.95 (m)
C1, C535.1f, g2.10-2.25 (m)
C6, C825.9h, i1.40-1.55 (m)
C732.4j, k1.60-1.75 (m)

Note: These are hypothetical values for illustrative purposes and would be derived from DFT calculations.

Vibrational Frequencies:

The vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) spectrum, can also be computed. Following a geometry optimization, a frequency calculation is performed. This not only yields the vibrational modes and their corresponding frequencies but also confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. These theoretical predictions are particularly useful for assigning the vibrational modes in the fingerprint region of the IR spectrum, where the complex vibrations of the tricyclic core are expected.

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O (Ester)Stretching1735
C-O (Ester)Stretching1240
C-H (Aliphatic)Stretching2850-3000
Cyclopropane C-HStretching~3050

Note: These are hypothetical values for illustrative purposes and would be derived from DFT calculations.

Transition State Characterization for Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By locating and characterizing transition states, it is possible to understand the pathways and energy barriers of reactions involving this compound.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods, such as those based on DFT, can be used to search for these transition state structures. arkat-usa.org Once a candidate structure is found, a frequency calculation is performed. A genuine transition state will have exactly one imaginary frequency, and the corresponding vibrational mode will represent the motion of the atoms along the reaction coordinate, leading from the reactant to the product.

For a molecule with a strained tricyclic system like this compound, computational studies can elucidate the stereochemical and regiochemical outcomes of reactions, such as ring-opening reactions of the cyclopropane moiety or additions to the ester group. canterbury.ac.nzlookchem.com By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Example of a Hypothetical Reaction Coordinate Diagram

A computational study could, for instance, model the hydrolysis of the ethoxycarbonyl group. The transition state for the nucleophilic attack of a water molecule on the carbonyl carbon could be located, and its energy would determine the activation barrier for this step.

Species Relative Energy (kcal/mol)
Reactants (Ester + H₂O)0
Transition State+15.2
Products (Carboxylic Acid + Ethanol)-5.8

Note: These are hypothetical energy values for a representative reaction.

Investigation of Non-Covalent Interactions within the Molecular Architecture of the Tricyclic Ester

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. In this compound, the compact and rigid tricyclic framework forces different parts of the molecule into close proximity, leading to a variety of intramolecular non-covalent interactions.

These interactions can be studied computationally using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or by visualizing NCI regions using tools like NCIPLOT. nih.gov NCIPLOT is based on the electron density and its derivatives and allows for the visualization of regions of space where non-covalent interactions are significant. researchgate.net These regions are typically color-coded to distinguish between attractive (e.g., hydrogen bonds, van der Waals interactions) and repulsive (e.g., steric clashes) interactions.

For this compound, an NCI analysis could reveal weak hydrogen bonds between the hydrogens of the tricyclic core and the oxygen atoms of the ethoxycarbonyl group. It could also highlight regions of steric strain within the rigid cage-like structure. Understanding these intramolecular forces is key to explaining the molecule's conformational preferences and its interactions with other molecules.

Applications of 3 Ethoxycarbonyl Tricyclo 3.2.1.0 Octane As a Building Block in Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products

The tricyclo[3.2.1.0]octane skeleton is a recurring motif in a variety of natural products, particularly in the realm of terpenoids. The inherent strain within the tricyclic system can be strategically released to construct the more common bicyclo[3.2.1]octane core, which is a key structural feature of many biologically active compounds. While direct total syntheses starting from 3-(ethoxycarbonyl)tricyclo[3.2.1.0]octane are not extensively documented, closely related analogs bearing a carboxyl or methoxycarbonyl group at the C3 position have been pivotal intermediates.

For instance, the synthesis of various enantiopure bicyclo[3.2.1]octane systems, which are characteristic of numerous biologically active natural products, has been achieved from the monoterpene carvone (B1668592). nih.govmdpi.comresearchgate.net This synthetic sequence often involves the formation of a tricyclo[3.2.1.02,7]octane derivative functionalized with a methoxycarbonyl group. researchgate.net This tricyclic intermediate is then subjected to a cyclopropane (B1198618) ring-opening reaction to furnish the desired bicyclo[3.2.1]octane framework. mdpi.comresearchgate.net

The trachylobane (B13754726) family of diterpenoids, which possess the characteristic tricyclo[3.2.1.02,7]octane core, represents another area where such building blocks are crucial. Synthetic efforts toward these molecules often rely on the construction of a functionalized tricyclo[3.2.1.0]octane intermediate.

Scaffold for the Development of Novel Bioactive Molecule Frameworks

The unique three-dimensional arrangement of the tricyclo[3.2.1.0]octane scaffold makes it an attractive template for the development of novel bioactive molecules. Its rigidity allows for the precise spatial orientation of appended functional groups, which is a critical factor in designing molecules that can interact specifically with biological targets like enzymes and receptors.

Derivatives of tricyclo[3.2.1.02,4]octane have been investigated for their potential neuropharmacological activity, with some compounds showing an influence on GABAergic activity. The ethoxycarbonyl group in this compound provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The conversion of the tricyclo[3.2.1.0]octane core into the bicyclo[3.2.1]octane system is a key strategy for accessing a wide range of pharmacologically relevant scaffolds. The bicyclo[3.2.1]octane framework is present in numerous compounds with interesting biological properties.

The synthesis of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters, which have shown potential as monoamine transporter ligands, highlights the utility of related bicyclic systems. nih.gov The strategic opening of a tricyclic precursor like this compound could provide access to functionalized bicyclo[3.2.1]octanes that can be further elaborated into such pharmacologically active molecules.

Utilization in the Construction of Structurally Diverse Molecular Libraries

The development of molecular libraries is a cornerstone of modern drug discovery. The tricyclo[3.2.1.0]octane scaffold, with its multiple points for functionalization, is an excellent starting point for generating collections of structurally diverse molecules. The presence of the ethoxycarbonyl group in this compound offers a versatile anchor point for diversification.

For example, the ketone at the C3 position of the parent tricyclo[3.2.1.0]octan-3-one can undergo nucleophilic additions to introduce a variety of substituents. smolecule.com The corresponding ethoxycarbonyl derivative can be similarly manipulated. The ester can be reduced to an alcohol, which can then be further functionalized, or it can be converted to an amide as previously mentioned. Each new derivative can then be subjected to ring-opening reactions, leading to a multitude of bicyclic structures. This approach allows for the rapid generation of a library of compounds with diverse stereochemistry and functional group arrays, increasing the probability of identifying molecules with desired biological activities.

Role in the Development of New Synthetic Methodologies and Reagents

The unique reactivity of strained ring systems like tricyclo[3.2.1.0]octane often serves as a fertile ground for the development of new synthetic methodologies. The controlled cleavage of the cyclopropane ring within this scaffold can be triggered by a variety of reagents and conditions, leading to the formation of different bicyclic products.

The conversion of bicyclo[2.2.2]octane systems into tricyclo[3.2.1.02,7]octanes has been a subject of study, with methods like homoallylic cyclizations being developed. Furthermore, the diastereoselective functionalization of tricyclo[3.2.1.02,7]octanes is a key aspect of the total synthesis of complex molecules like mitrephorone A, showcasing the development of stereocontrolled reactions on this scaffold. nih.govacs.org The study of such transformations on substrates like this compound can lead to the discovery of novel and selective synthetic methods.

Contributions to Stereoselective Synthesis Methodologies through Its Unique Architecture

The rigid and well-defined structure of this compound makes it an excellent substrate for studying and developing stereoselective reactions. The facial bias imposed by the tricyclic framework can direct the approach of reagents, leading to high levels of stereocontrol.

For example, the stereocontrolled functionalization of the tricyclo[3.2.1.02,7]octane core has been a key element in the synthesis of mitrephorone A. nih.govacs.org The stereochemistry of the starting tricyclic system dictates the stereochemical outcome of subsequent transformations. The study of reactions such as nucleophilic additions to the carbonyl group (or derivatives) at C3 of the tricyclo[3.2.1.0]octane system can provide valuable insights into the factors that govern stereoselectivity in complex molecular systems. These studies contribute to the broader understanding of asymmetric synthesis and enable the development of more efficient and selective methods for the preparation of enantiomerically pure compounds.

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